TCO-PEG4-NHS ester
Overview
Description
TCO-PEG4-NHS Ester is a PEGylated labelling reagent with enhanced solubility in aqueous buffers . It is used for TCO labelling of primary amine-containing macromolecules, including antibodies and proteins . This reagent can be used to label antibodies, proteins, and other primary amine-containing molecules . The hydrophilic PEG spacer increases water-solubility and decreases steric hindrance during ligation .
Synthesis Analysis
TCO-PEG4-NHS ester can be used to synthesize a wide range of PROTAC molecules . It is a cleavable and synthetic ADC that can be used in the synthesis of antibody-activated molecule conjugates (ADCs) . It can also be used to introduce an active azide group to an amino-modified oligonucleotide .Molecular Structure Analysis
The empirical formula of TCO-PEG4-NHS ester is C24H38N2O10 . Its molecular weight is 514.57 . The InChI string isInChI=1S/C24H38N2O10/c27-21-8-9-22(28)26(21)36-23(29)10-12-31-14-16-33-18-19-34-17-15-32-13-11-25-24(30)35-20-6-4-2-1-3-5-7-20/h1-2,20H,3-19H2,(H,25,30)/b2-1+
. Chemical Reactions Analysis
TCO-PEG4-NHS ester contains a TCO group that can undergo an inverse electron demand Diels-Alder reaction (iEDDA) with molecules containing Tetrazine groups . It reacts specifically and efficiently with a primary amine (e.g., side chain of lysine residues or aminosilane-coated surfaces) at pH 7-9 to form a covalent bond .Physical And Chemical Properties Analysis
The molecular weight of TCO-PEG4-NHS ester is 514.57 g/mol . The chemical formula is C24H38N2O10 . The density is 1.23±0.1 g/cm3 .Scientific Research Applications
TCO-PEG4-NHS ester is a reagent used in the field of bioconjugation chemistry . It’s a functionalized trans-cyclooctene derivative for incorporation of the cyclooctene moiety into amine-containing compounds or biomolecules .
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Bioconjugation : TCO-PEG4-NHS ester is used to label antibodies, proteins, and other primary amine-containing molecules . The hydrophilic PEG spacer increases water-solubility and decreases steric hindrance during ligation .
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Click Chemistry : Trans-cyclooctenes are useful in strain-promoted, copper-free, click chemistry cycloaddition reactions with 1, 2, 4, 5-tetrazines . This cyclooctene will react with tetrazine functionalized compounds or biomolecules, without the need for a catalyst, to result in a stable covalent linkage .
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Drug Delivery : TCO-PEG4-NHS ester can be used in the synthesis of PROTACs . PROTACs (Proteolysis Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
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Antibody-Drug Conjugates (ADCs) : TCO-PEG4-NHS ester is a cleavable ADC linker used in the synthesis of antibody-drug conjugates . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer .
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Radiochemistry : Tetrazine-TCO ligation has found applications in radiochemistry . This involves the use of radioactive substances in research and medicine .
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Radionuclide Therapy : TCO-PEG4-NHS ester can be used in radionuclide therapy . This is a form of targeted cancer therapy where radionuclides are paired with a targeting molecule to deliver radiation directly to cancer cells .
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Labeling Reagent : TCO-PEG4-NHS ester is used as a labeling reagent with enhanced labeling efficiency for TCO labeling of antibodies, proteins, and other primary amine-containing macromolecules .
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Click Chemistry Crosslinker : This reagent can be used as a click chemistry crosslinker . The hydrophilic PEG spacer increases water-solubility and decreases steric hindrance during ligation .
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Drug Target Identification : Tetrazine-TCO ligation has found numerous applications in drug target identification . This involves the use of this reagent to identify the molecular targets of drugs .
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Fluorescent Imaging : TCO-PEG4-NHS ester is used in fluorescent imaging . This involves the use of this reagent to label molecules of interest with a fluorescent tag, allowing them to be visualized using fluorescence microscopy .
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PET and SPECT Imaging : TCO-PEG4-NHS ester is used in Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging . This involves the use of this reagent to label molecules of interest with a radioactive tag, allowing them to be visualized using PET or SPECT imaging techniques .
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Synthesis of Other Reagents : TCO-PEG4-NHS ester can be used in the synthesis of other reagents . For example, it can be used to synthesize Dibenzocyclooctyne-PEG4-N-hydroxysuccinimidyl ester .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N2O10/c27-21-8-9-22(28)26(21)36-23(29)10-12-31-14-16-33-18-19-34-17-15-32-13-11-25-24(30)35-20-6-4-2-1-3-5-7-20/h1-2,20H,3-19H2,(H,25,30)/b2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPMRASGLDBKPF-UPHRSURJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38N2O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901111126 | |
Record name | 5,8,11,14-Tetraoxa-2-azaheptadecanedioic acid, 1-(4-cycloocten-1-yl) 17-(2,5-dioxo-1-pyrrolidinyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901111126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
TCO-PEG4-NHS ester | |
CAS RN |
1613439-69-2, 1621096-79-4 | |
Record name | 5,8,11,14-Tetraoxa-2-azaheptadecanedioic acid, 1-(4-cycloocten-1-yl) 17-(2,5-dioxo-1-pyrrolidinyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1613439-69-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,8,11,14-Tetraoxa-2-azaheptadecanedioic acid, 1-(4-cycloocten-1-yl) 17-(2,5-dioxo-1-pyrrolidinyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901111126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TCO-PEG4-NHS (contains 6% Dichloromethane at maximum) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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